molecular formula C15H16ClN3O3 B051666 7-Chloro-6-(2-morpholin-4-ylethylamino)quinoline-5,8-dione CAS No. 383907-47-9

7-Chloro-6-(2-morpholin-4-ylethylamino)quinoline-5,8-dione

Cat. No. B051666
M. Wt: 321.76 g/mol
InChI Key: LGTBDMBBPVNDSZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound and its derivatives involves multiple steps, including nucleophilic substitution reactions, cyclization, and functional group transformations. For instance, a study on the synthesis of related compounds highlighted the use of triethylamine, benzene, and flash chromatography for purification processes, yielding compounds with anticancer activities (Hsu et al., 2008). Additionally, methods for creating various derivatives through methanolysis and the introduction of amino groups have been explored, showcasing the chemical versatility of this scaffold (Behforouz et al., 1998).

Molecular Structure Analysis

The molecular structure of 7-Chloro-6-(2-morpholin-4-ylethylamino)quinoline-5,8-dione is characterized by its quinoline core, substituted by chloro, morpholino, and amino groups. These substitutions play a crucial role in determining the compound's reactivity, binding properties, and overall biological activity. Studies on similar compounds have employed X-ray crystallography and spectroscopic techniques for structure elucidation, providing insights into their conformation and electronic properties (Murugesan et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of 7-Chloro-6-(2-morpholin-4-ylethylamino)quinoline-5,8-dione includes its participation in nucleophilic substitution, the potential for ring transformations, and its role as a precursor in the synthesis of various bioactive molecules. For instance, the compound's ability to undergo transformations under the action of nucleophilic and non-nucleophilic bases has been documented, highlighting its versatility in synthetic chemistry (Grytsak et al., 2021).

Scientific Research Applications

  • Inhibition of Cdc25 Phosphatases : This compound is a potent inhibitor of the Cdc25 family of dual specificity protein phosphatases, which are central in coordinating cellular signaling and cell proliferation. As a Cdc25 inhibitor, it exhibits mixed competitive kinetics and is selective, showing more potency against Cdc25 phosphatases compared to other phosphatases like VHR or PTP1B. This selectivity makes it a potential therapeutic agent in cancer treatment due to its ability to arrest cell cycle progression (Lazo et al., 2001).

  • Synthesis and Reactivity Studies : The compound has been a subject of various synthetic and reactivity studies. For instance, its synthesis from different starting materials and its reactivity with other compounds have been explored to understand its chemical properties better. Such studies are fundamental in developing new pharmaceutical agents (Behforouz et al., 1998).

  • Cell Cycle Arrest in Cancer Cells : Specific derivatives of 7-Chloro-6-(2-morpholin-4-ylethylamino)quinoline-5,8-dione, like NSC 663284, have demonstrated effectiveness in inducing cell death in lung carcinoma cells. It does so by inhibiting ERK and CDC2 phosphorylation, which are crucial in cell cycle progression, thereby exhibiting anti-cancer properties (Hsu et al., 2008).

  • Potential in Redox Regulation of Cellular Processes : The redox properties of quinolinediones, including this compound, have been studied, revealing their role in regulating the activity of Cdc25 phosphatases through redox mechanisms. This has implications in understanding their mechanism of action in cancer therapy and in designing more effective antiproliferative agents (Brisson et al., 2005).

  • Angiogenesis Inhibition and Heat Shock Response : Some derivatives of this compound have been found to inhibit angiogenesis and induce a heat shock response, making them potential candidates for cancer chemotherapy. This discovery broadens the scope of therapeutic applications of these compounds beyond their role as Cdc25 inhibitors (Hargreaves et al., 2008).

Future Directions

The compound has shown potential in the field of cancer research, particularly in relation to prostate cancer . It could be a valuable reagent to probe the actions of Cdc25 phosphatases within cells and may also be useful for the design of more potent and selective antiproliferative agents .

properties

IUPAC Name

7-chloro-6-(2-morpholin-4-ylethylamino)quinoline-5,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O3/c16-11-13(18-4-5-19-6-8-22-9-7-19)14(20)10-2-1-3-17-12(10)15(11)21/h1-3,18H,4-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGTBDMBBPVNDSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC2=C(C(=O)C3=C(C2=O)C=CC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-6-(2-morpholin-4-ylethylamino)quinoline-5,8-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
L Pu, AA Amoscato, ME Bier, JS Lazo - Journal of Biological Chemistry, 2002 - ASBMB
The Cdc25 dual specificity phosphatases coordinate cell cycle progression, but potent and selective inhibitors have generally been unavailable. In the present study, we have examined …
Number of citations: 107 www.jbc.org
K Nemoto - ExpErimEntal and thErapEutic mEdicinE, 2010 - spandidos-publications.com
Cdc25 phosphatases are dual-specific phosphatases that play a role in cell cycle progression. In many human cancers, Cdc25 phosphatases are overexpressed as compared with …
Number of citations: 3 www.spandidos-publications.com
JS Lazo, DC Aslan, EC Southwick… - Journal of medicinal …, 2001 - ACS Publications
The Cdc25 dual specificity phosphatases have central roles in coordinating cellular signaling processes and cell proliferation, but potent and selective inhibitors are lacking. We …
Number of citations: 230 pubs.acs.org
TS Hsu, C Chen, PT Lee, SJ Chiu, HF Liu… - Cancer chemotherapy …, 2008 - Springer
Background The derivatives of 5,8-quinolinedione have been shown to exert anticancer activities. A new synthetic compound 7-chloro-6-piperidin-1-yl-quinoline-5,8-dione (designed as …
Number of citations: 22 link.springer.com
L Pu, AA Amoscato, ME Bier, JS Lazo - Journal of Biological Chemistry, 2003 - ASBMB
Page 46877. There is an error in the title, abstract, and abbreviations. The compound NSC 663284 should be 6-chloro-7-(2-morpholin-4-ylethylamino)-quinoline-5, 8-dione and not 7-…
Number of citations: 0 www.jbc.org
K Nepali, S Kumar, HL Huang, FC Kuo… - Organic & …, 2016 - pubs.rsc.org
This study reports the synthesis of a series of 2-aroylquinoline-5,8-diones (11–23) on the basis of scaffold hopping. The presence of a methoxy group at C6 assists the highly …
Number of citations: 11 pubs.rsc.org
M Brisson, T Nguyen, P Wipf, B Joo, BW Day… - Molecular …, 2005 - ASPET
Intracellular reduction and oxidation pathways regulate protein functionality through both reversible and irreversible mechanisms. The Cdc25 phosphatases, which control cell cycle …
Number of citations: 104 molpharm.aspetjournals.org
Y Ge, M van der Kamp, M Malaisree, D Liu… - Journal of Computer …, 2017 - Springer
Cdc25 phosphatase B, a potential target for cancer therapy, is inhibited by a series of quinones. The binding site and mode of quinone inhibitors to Cdc25B remains unclear, whereas …
Number of citations: 21 link.springer.com
L Meijer, M Roberge - academia.edu
Frollt cover: The cover picture shows a preprophase L929 cell expressing centrin-GFP, which concenh'ates in the lumen of cenh'ioles (yellow). The cell is fixed and stained with a rabbit …
Number of citations: 2 www.academia.edu
M Brisson, T Nguyen, A Vogt, J Yalowich… - Molecular …, 2004 - ASPET
Cdc25A and Cdc25B dual-specificity phosphatases are key regulators of cell cycle transition and proliferation. They have oncogenic properties and are overexpressed in many human …
Number of citations: 83 molpharm.aspetjournals.org

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